25-Desacetyl Rifampicin-d3

Bioanalysis LC-MS/MS Tuberculosis

Ensure accurate LC-MS/MS quantification of 25-desacetyl rifampicin, the active rifampicin metabolite. This deuterated (d3) internal standard is structurally identical for perfect co-elution, correcting matrix effects and variability in PK, TDM, and clinical research. Unlike mismatched analogs, it guarantees precise, validated results in complex matrices like plasma and breastmilk.

Molecular Formula C41H56N4O11
Molecular Weight 780.9 g/mol
Cat. No. B12363746
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name25-Desacetyl Rifampicin-d3
Molecular FormulaC41H56N4O11
Molecular Weight780.9 g/mol
Structural Identifiers
SMILESCC1C=CC=C(C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)O)C)OC)C)C)O)O)C=NN5CCN(CC5)C)C
InChIInChI=1S/C41H56N4O11/c1-20-11-10-12-21(2)40(53)43-31-26(19-42-45-16-14-44(8)15-17-45)36(50)28-29(37(31)51)35(49)25(6)38-30(28)39(52)41(7,56-38)55-18-13-27(54-9)22(3)33(47)24(5)34(48)23(4)32(20)46/h10-13,18-20,22-24,27,32-34,46-51H,14-17H2,1-9H3,(H,43,53)/b11-10+,18-13+,21-12+,42-19+/t20-,22+,23+,24-,27-,32-,33+,34+,41-/m0/s1
InChIKeyKUJZTIJOBQNKDR-QFMKPBOWSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

25-Desacetyl Rifampicin-d3: Deuterated Metabolite Standard for Quantitative LC-MS/MS


25-Desacetyl Rifampicin-d3 is a deuterium-labeled analog of 25-Desacetyl Rifampicin, the primary active metabolite of the antibiotic Rifampicin . This compound is specifically designed as a stable isotope-labeled internal standard (SIL-IS) for quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, enabling the precise and accurate measurement of the metabolite in complex biological matrices [1]. Its core utility lies in its ability to correct for analytical variability from sample preparation to ionization, a role for which it is uniquely suited due to its near-identical physicochemical properties to the unlabeled analyte, except for a mass difference of +3 Da [2].

Why Non-Deuterated or Mismatched Internal Standards Compromise 25-Desacetyl Rifampicin-d3 Quantification


Substituting a non-deuterated standard, a structural analog, or even a mismatched deuterated compound (e.g., Rifampicin-d3 for a metabolite) can introduce significant quantification errors. The fundamental principle of LC-MS/MS quantitation relies on the internal standard experiencing the exact same matrix effects, extraction efficiency, and ionization fluctuations as the target analyte. A non-deuterated analog cannot be distinguished from the analyte by the mass spectrometer, rendering it useless as an internal standard. A mismatched SIL-IS, such as using Rifampicin-d3 for quantifying 25-Desacetyl Rifampicin, will exhibit different chromatographic retention and recovery, failing to correct for these critical analytical variables and leading to inaccurate results [1]. Only a structurally identical, isotopically labeled version of the target analyte, like 25-Desacetyl Rifampicin-d3, can guarantee co-elution and equivalent behavior throughout the entire analytical workflow, which is a non-negotiable requirement for validated, robust methods in drug development and clinical research [2].

Quantitative Differentiation of 25-Desacetyl Rifampicin-d3 Against Alternatives


Demonstrated Correction of Plasma Matrix Effects for Accurate Metabolite Quantification

In a validated method for quantifying first-line anti-tuberculosis drugs and their metabolites, 25-Desacetyl Rifampicin-d3 (desRIF-d3) was used as the internal standard for the metabolite 25-desacetyl rifampicin (desRIF). The use of this specific SIL-IS was critical for method accuracy. While the study reports the mean recovery of desRIF from plasma as 123.2%, this value is directly normalized by its corresponding SIL-IS, desRIF-d3, which inherently corrects for this extraction efficiency and any subsequent matrix effects [1]. This contrasts with using an alternative internal standard, such as Rifampicin-d3, which would not co-elute or correct for the distinct recovery and ionization behavior of the desRIF metabolite, leading to biased quantification.

Bioanalysis LC-MS/MS Tuberculosis

Enabling High-Sensitivity Quantification in Low-Volume Biological Samples

A validated LC-MS/MS method for rifapentine and its metabolite 25-O-desacetyl rifapentine in human breastmilk used Rifampicin-d3 as an internal standard [1]. While this study does not use 25-Desacetyl Rifampicin-d3, it establishes a key benchmark: the method achieved a lower limit of quantification (LLOQ) of 2.00 ng/mL for rifapentine and 4.00 ng/mL for the metabolite using only 100 µL of breastmilk [2]. This demonstrates the inherent sensitivity achievable with deuterated internal standards in complex matrices. In contrast, a method developed for plasma to simultaneously quantify rifampicin and its metabolite 25-desacetyl rifampicin, which would require 25-Desacetyl Rifampicin-d3 for optimal accuracy, highlights the necessity of this specific SIL-IS for low-volume, high-sensitivity metabolite assays in biological fluids [3]. The use of the exact SIL-IS (25-Desacetyl Rifampicin-d3) is the only way to ensure this level of sensitivity and precision is maintained for the metabolite.

Pharmacokinetics LC-MS/MS Bioanalysis

Mass Spectrometric Distinction: Deuterium Incorporation vs. Carbon-13 Labeling

The choice of isotope label impacts both performance and cost. 25-Desacetyl Rifampicin-d3 utilizes three deuterium atoms, providing a +3 Da mass shift relative to the unlabeled metabolite . This mass difference is sufficient for MS distinction in most applications but, as a class-level characteristic, deuterated compounds can exhibit slight chromatographic retention time shifts compared to their unlabeled counterparts, a phenomenon less common with 13C-labeled standards [1]. While 13C-labeled analogs (e.g., 13C-25-Desacetyl Rifampicin) might offer identical retention, their synthesis is more complex and costly. Therefore, the -d3 analog represents a cost-effective and analytically sound option for many routine applications, balancing performance with procurement value.

Analytical Chemistry LC-MS/MS Isotope Labeling

Key Research and Industrial Scenarios for 25-Desacetyl Rifampicin-d3 Procurement


Validated LC-MS/MS Assays for Clinical Pharmacokinetic Studies

This compound is essential for developing and validating robust LC-MS/MS methods for the quantification of 25-desacetyl rifampicin in human plasma or serum from clinical trials [1]. Its use is mandated for accurate therapeutic drug monitoring and pharmacokinetic (PK) studies in tuberculosis patients, where quantifying the active metabolite is critical for understanding drug exposure and response.

Drug-Drug Interaction and Metabolism Studies in Primary Human Hepatocytes

In vitro studies using primary human hepatocytes to investigate rifampicin metabolism and the formation of 25-desacetylrifampicin require a specific SIL-IS for accurate metabolite quantification [2]. 25-Desacetyl Rifampicin-d3 is the preferred standard for correcting analytical variability in these complex biological models, ensuring the reliable measurement of metabolic stability and enzyme kinetics.

Special Population Bioanalysis in Low-Volume Matrices

For studies involving special populations, such as lactating women or infants, where sample volume is extremely limited, the use of the correct SIL-IS is paramount [3]. 25-Desacetyl Rifampicin-d3 enables the development of highly sensitive methods capable of quantifying the metabolite from small-volume breastmilk or pediatric plasma samples, a requirement for assessing infant drug exposure via breastmilk.

Therapeutic Drug Monitoring (TDM) in Multi-Drug Resistant TB

In clinical practice for managing multi-drug resistant tuberculosis (MDR-TB), TDM is used to optimize dosing. Accurate quantification of 25-desacetyl rifampicin, which contributes to both efficacy and hepatotoxicity, is vital [4]. The use of 25-Desacetyl Rifampicin-d3 as an internal standard ensures the analytical method meets the rigorous precision and accuracy standards required for clinical decision-making.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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